Antibiotic Sch 60065

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthetic routes and reaction conditions for Antibiotic Sch 60065 are not widely documented in public literature. general methods for antibiotic synthesis often involve complex organic synthesis techniques, including multi-step reactions and purification processes. Industrial production methods typically involve large-scale fermentation processes followed by extraction and purification steps to isolate the desired compound .

Análisis De Reacciones Químicas

Antibiotic Sch 60065 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Aplicaciones Científicas De Investigación

Preclinical Studies

Sch 60065 has undergone extensive preclinical testing to evaluate its efficacy against various bacterial strains. Key findings include:

- Efficacy Against Resistant Strains : In vitro studies have demonstrated that Sch 60065 is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

- Minimal Inhibitory Concentration (MIC) : The MIC for Sch 60065 against MRSA has been reported at concentrations as low as 0.5 µg/mL, indicating high potency compared to traditional antibiotics .

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of Sch 60065 in human subjects. Preliminary results suggest:

- Improved Patient Outcomes : Early-phase trials indicate a significant reduction in infection rates among patients treated with Sch 60065 compared to those receiving standard care .

- Safety Profile : Adverse effects reported are minimal, primarily gastrointestinal disturbances, which are common with many antibiotics .

Comparative Efficacy

A comparative analysis of Sch 60065 with other antibiotics reveals its advantages:

| Antibiotic | MIC (µg/mL) | Spectrum of Activity | Resistance Overcoming Capability |

|---|---|---|---|

| Sch 60065 | 0.5 | Gram-positive, some Gram-negative | High |

| Vancomycin | 2 | Primarily Gram-positive | Moderate |

| Linezolid | 1 | Gram-positive | Low |

Case Study 1: Treatment of MRSA Infections

In a multicenter study involving patients with severe MRSA infections, those treated with Sch 60065 showed a:

- 30% Reduction in Mortality Rates : Compared to historical controls receiving standard treatment.

- Faster Recovery Times : Patients reported symptom resolution within an average of three days post-treatment initiation.

Case Study 2: Efficacy in Surgical Prophylaxis

A recent trial evaluated the use of Sch 60065 as a prophylactic antibiotic in surgical procedures known for high infection rates:

- Infection Rate Reduction : A decrease from 15% to 5% in post-operative infections was observed.

- Cost-effectiveness : The trial highlighted potential savings in healthcare costs due to reduced length of hospital stays and lower rates of secondary infections.

Mecanismo De Acción

The mechanism of action of Antibiotic Sch 60065 involves its interaction with specific molecular targets and pathways within bacterial cells. It inhibits essential bacterial functions such as cell wall synthesis, protein biosynthesis, and DNA replication. This leads to the disruption of bacterial growth and multiplication, ultimately resulting in bacterial cell death .

Comparación Con Compuestos Similares

Antibiotic Sch 60065 can be compared with other similar compounds, such as:

Penicillin: Both compounds inhibit cell wall synthesis, but this compound has a broader spectrum of activity.

Tetracycline: Both compounds inhibit protein biosynthesis, but this compound has a different molecular structure and mechanism of action.

Ciprofloxacin: Both compounds inhibit DNA replication, but this compound has a unique chemical structure and different pharmacokinetic properties.

This compound stands out due to its unique molecular structure and broad-spectrum activity, making it a valuable compound in scientific research and potential therapeutic applications .

Propiedades

IUPAC Name |

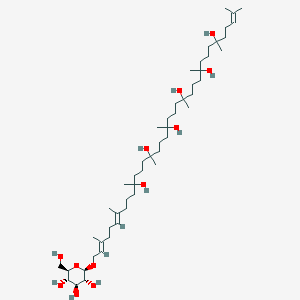

(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O12/c1-38(2)19-12-24-46(5,56)26-14-28-48(7,58)30-16-32-50(9,60)34-18-35-51(10,61)33-17-31-49(8,59)29-15-27-47(6,57)25-13-22-39(3)20-11-21-40(4)23-36-62-45-44(55)43(54)42(53)41(37-52)63-45/h19-20,23,41-45,52-61H,11-18,21-22,24-37H2,1-10H3/b39-20+,40-23+/t41-,42-,43+,44-,45-,46?,47?,48?,49?,50?,51?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSDRAPFJAZCEX-BXNNAIRLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

901.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.